N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S2.ClH/c1-15-5-10-18(23)21-20(15)24-22(31-21)26(13-12-25(2)3)19(27)11-14-32(28,29)17-8-6-16(30-4)7-9-17;/h5-10H,11-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKVXGYLZKFUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₃₁ClN₂O₃S
- Molecular Weight: 368.98 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Benzothiazole derivatives are known to modulate enzyme activities and receptor interactions, thereby influencing cellular signaling pathways. Specifically, this compound may inhibit key pathways involved in cell proliferation and inflammation.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar benzothiazole derivatives, suggesting that this compound may exhibit comparable effects. For instance, derivatives such as B7 have shown significant inhibition of cancer cell proliferation in various cell lines including A431, A549, and H1299. The mechanism involves the downregulation of critical signaling pathways such as AKT and ERK, which are essential for tumor cell survival and growth .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | AKT/ERK inhibition |
| B7 | A549 | 2.0 | AKT/ERK inhibition |
| B7 | H1299 | 1.5 | AKT/ERK inhibition |
Anti-inflammatory Activity
In addition to its anticancer properties, compounds in this class have demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Case Studies
- Study on Benzothiazole Derivatives : A study synthesized a series of benzothiazole compounds, including derivatives similar to the target compound. The findings indicated that these compounds significantly inhibited cell migration and induced apoptosis in cancer cell lines .
- Mechanistic Insights : Western blot analyses confirmed that certain benzothiazole derivatives could effectively inhibit both AKT and ERK signaling pathways, leading to reduced cancer cell viability .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of similar compounds indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For instance, predictions suggest good oral bioavailability and low toxicity profiles for benzothiazole derivatives .
Comparison with Similar Compounds
Hydrazinecarbothioamides and Triazole Derivatives (Compounds 4–15, )
These derivatives share sulfonylphenyl and halogen (Cl, Br) substituents but lack the propanamide-dimethylaminoethyl moiety. For example:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] : These compounds exhibit tautomerism between thione and thiol forms, confirmed by IR spectra lacking S-H bands (~2500–2600 cm⁻¹) . Their bioactivity is likely influenced by the triazole ring’s rigidity, contrasting with the target compound’s flexible propanamide chain.
Thiazole-Based Anticancer Agents ()
Compounds such as 7b (IC₅₀ = 1.61 ± 1.92 μg/mL) and 11 (IC₅₀ = 1.98 ± 1.22 μg/mL) demonstrate potent activity against HepG-2 cells. These feature thiadiazole or thiazole cores with phenyl/fluorophenyl substituents. The target compound’s benzothiazole and 4-methoxyphenylsulfonyl groups may enhance receptor binding compared to simpler aryl groups in these analogues .
Benzothiazole-Triazole Hybrid ()
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide shares a benzothiazole core and sulfanylpropanamide chain but incorporates a thiazolo-triazole ring. The 4-chlorophenyl group may confer distinct electronic effects compared to the target’s 4-methoxyphenylsulfonyl group, influencing pharmacokinetics .
Comparative Analysis of Key Features
Mechanistic and Pharmacokinetic Insights
- Steric Considerations: The dimethylaminoethyl side chain may reduce steric hindrance, facilitating interactions with hydrophobic enzyme pockets.
- Metabolic Stability : The hydrochloride salt mitigates pH-dependent degradation, a limitation in neutral analogues like those in and .
Preparation Methods
Synthesis of the Benzothiazole Core
The benzothiazole scaffold is synthesized via the Hantzsch thiazole synthesis or cyclization of thiourea derivatives. For 7-chloro-4-methylbenzo[d]thiazol-2-amine, a modified approach involves:
Step 1: Formation of 2-Amino-7-chloro-4-methylbenzothiazole
- Reactants : 4-Chloro-3-methylaniline, thiourea, and bromine in acetic acid.
- Conditions : Reflux at 110–120°C for 6–8 hours.
- Mechanism : Cyclization via electrophilic substitution, where bromine acts as an oxidizing agent to form the thiazole ring.
- Yield : 70–85% after recrystallization from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 110–120°C | |
| Reaction Time | 6–8 hours | |
| Recrystallization Solvent | Ethanol |
Attachment of the Dimethylaminoethyl Group
The 2-(dimethylamino)ethyl substituent is introduced via alkylation of the benzothiazole amine.
Step 4: Synthesis of N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(dimethylamino)ethylamine
- Reactants : 2-Amino-7-chloro-4-methylbenzothiazole, 2-chloro-N,N-dimethylethylamine hydrochloride, and potassium carbonate.
- Conditions : Reflux in acetonitrile (80°C, 24 hours) under nitrogen.
- Mechanism : Nucleophilic substitution (SN2) at the chloroethylamine.
- Yield : 60–70% after distillation under reduced pressure.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Solvent | Acetonitrile | |
| Reaction Time | 24 hours | |
| Distillation Pressure | 10–15 mmHg |
Formation of the Hydrochloride Salt
The final step involves protonation of the tertiary amine to form the hydrochloride salt.
Step 5: Salt Formation
- Reactants : Free base of the compound, hydrochloric acid (HCl) in ethanol.
- Conditions : Dropwise addition of 4M HCl to a stirred ethanol solution at 0°C, followed by filtration and drying.
- Yield : 90–95% after recrystallization from ethanol/diethyl ether.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| HCl Concentration | 4M | |
| Recrystallization Solvent | Ethanol/diethyl ether |
Analysis of Reaction Conditions and Optimization
Critical parameters influencing yields include:
- Temperature Control : Lower temperatures (0–5°C) during sulfonation prevent side reactions.
- Catalyst Use : Di-n-butyltin oxide (0.5–0.8 mol%) enhances esterification efficiency in related sulfonamide syntheses.
- Purification Methods : Silica gel chromatography and recrystallization are essential for isolating high-purity intermediates.
Characterization and Spectroscopic Data
The final compound is characterized via:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves multi-step reactions, including:
Formation of the benzo[d]thiazol core via cyclization under reflux in ethanol or dimethyl sulfoxide .
Introduction of dimethylaminoethyl and sulfonylpropanamide groups via nucleophilic substitution or amidation .
- Optimization : Control temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity. For example, dimethylformamide enhances solubility of aromatic intermediates, while dropwise addition of reagents reduces side reactions . Yield improvements (>70%) are achieved via continuous flow reactors in industrial protocols .
Q. Which characterization techniques are essential for confirming structural integrity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~550–600 m/z) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
Q. How can researchers identify potential biological targets for this compound?
- Answer :
- Structural analogs : Compare with compounds like N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride, which inhibits histone deacetylases (HDACs) .
- Computational docking : Use Density Functional Theory (DFT) to predict binding affinity to enzymes/receptors (e.g., HDACs, kinase domains) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data across similar compounds?
- Answer :
- Dose-response profiling : Test compound activity at varying concentrations (e.g., 1 nM–100 µM) to distinguish specific vs. off-target effects .
- Orthogonal assays : Combine enzymatic assays (e.g., HDAC inhibition) with cell-based viability tests (MTT assays) to validate mechanisms .
- Metabolite analysis : Use LC-MS to identify degradation products that may confound bioactivity results .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Answer :
- ADMET prediction : Tools like SwissADME assess logP (target <5), solubility, and CYP450 interactions. For example, replacing the methoxyphenyl group with a morpholine ring improves aqueous solubility .
- Molecular dynamics : Simulate binding stability to HDAC8 (RMSD <2.0 Å over 100 ns) to prioritize derivatives .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Answer :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
- Kinase profiling : Use PamGene® arrays to screen 140+ kinases and map signaling pathway disruptions .
- Cryo-EM : Resolve compound-bound HDAC complexes at near-atomic resolution to identify critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
